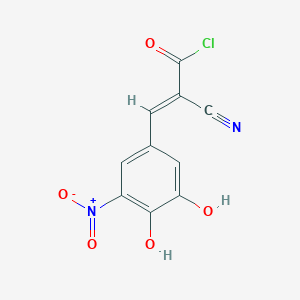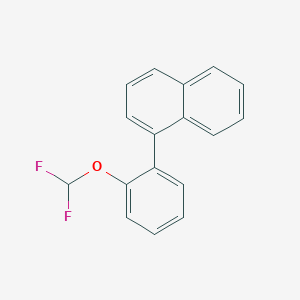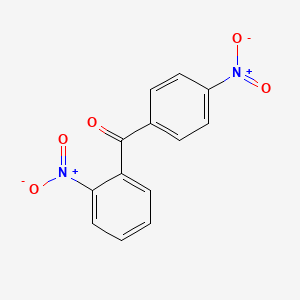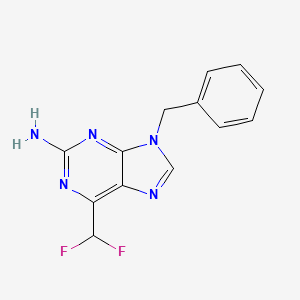
8-Bromo-1-(difluoromethoxy)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1-(difluoromethoxy)isoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring This particular compound is characterized by the presence of a bromine atom at the 8th position and a difluoromethoxy group at the 1st position of the isoquinoline ring
Preparation Methods
The synthesis of 8-Bromo-1-(difluoromethoxy)isoquinoline typically involves several steps, starting from readily available precursors. One common synthetic route includes the bromination of isoquinoline followed by the introduction of the difluoromethoxy group. The reaction conditions often involve the use of bromine or bromine-containing reagents and a suitable solvent. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
8-Bromo-1-(difluoromethoxy)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.
Addition Reactions: The difluoromethoxy group can participate in addition reactions with electrophiles or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-1-(difluoromethoxy)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 8-Bromo-1-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but they likely include interactions with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
8-Bromo-1-(difluoromethoxy)isoquinoline can be compared with other similar compounds, such as:
4-Bromo-1-(difluoromethoxy)isoquinoline: This compound has the bromine atom at the 4th position instead of the 8th position, leading to different chemical properties and reactivity.
1-(Difluoromethoxy)isoquinoline:
Fluorinated Isoquinolines: These compounds have fluorine atoms at various positions on the isoquinoline ring, providing unique biological activities and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6BrF2NO |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
8-bromo-1-(difluoromethoxy)isoquinoline |
InChI |
InChI=1S/C10H6BrF2NO/c11-7-3-1-2-6-4-5-14-9(8(6)7)15-10(12)13/h1-5,10H |
InChI Key |
SWQLTHLCLFZJBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran](/img/structure/B11849157.png)






![2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol](/img/structure/B11849208.png)
![methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11849219.png)


![3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione](/img/structure/B11849240.png)
![6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid](/img/structure/B11849247.png)
![tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B11849251.png)
